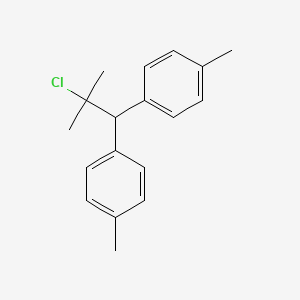![molecular formula C11H10ClNO3 B14508275 3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid CAS No. 63333-64-2](/img/structure/B14508275.png)
3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid is an organic compound that features a chlorophenyl group attached to a carbamoyl moiety, which is further connected to a butenoic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid typically involves the reaction of 4-chlorophenyl isocyanate with but-3-enoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(4-Bromophenyl)carbamoyl]but-3-enoic acid
- 3-[(4-Methylphenyl)carbamoyl]but-3-enoic acid
- 3-[(4-Nitrophenyl)carbamoyl]but-3-enoic acid
Uniqueness
3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their reactivity and applications.
Propiedades
Número CAS |
63333-64-2 |
|---|---|
Fórmula molecular |
C11H10ClNO3 |
Peso molecular |
239.65 g/mol |
Nombre IUPAC |
3-[(4-chlorophenyl)carbamoyl]but-3-enoic acid |
InChI |
InChI=1S/C11H10ClNO3/c1-7(6-10(14)15)11(16)13-9-4-2-8(12)3-5-9/h2-5H,1,6H2,(H,13,16)(H,14,15) |
Clave InChI |
OLXHJEDFLHYOPP-UHFFFAOYSA-N |
SMILES canónico |
C=C(CC(=O)O)C(=O)NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


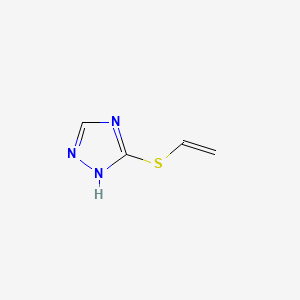
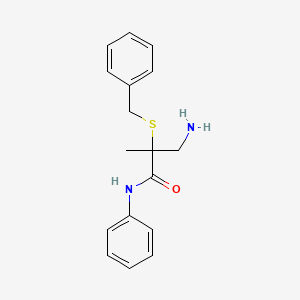
![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)

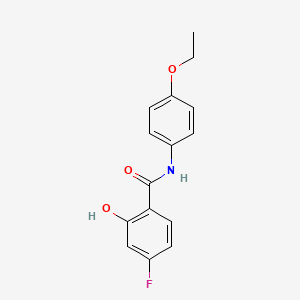
![2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14508234.png)
![2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14508240.png)
![Ethyl [chloro(isocyanato)methyl]phosphonochloridate](/img/structure/B14508243.png)
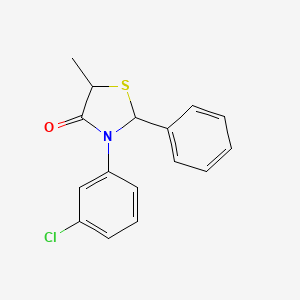
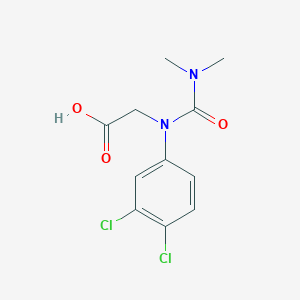
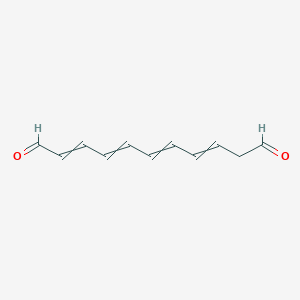
![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
